molecular formula C17H18ClNO2S B5807719 N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methylphenyl)thio]acetamide

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methylphenyl)thio]acetamide

Cat. No. B5807719
M. Wt: 335.8 g/mol
InChI Key: LOXIHNKXZLXORT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methylphenyl)thio]acetamide, also known as CMMD, is a synthetic compound that has been the subject of several scientific studies due to its potential as a therapeutic agent. CMMD is a member of the thioamide family and has been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methylphenyl)thio]acetamide is not fully understood. However, studies have shown that it acts on several molecular targets that are involved in the development and progression of diseases. N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methylphenyl)thio]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is responsible for the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methylphenyl)thio]acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methylphenyl)thio]acetamide has also been shown to induce cell death in cancer cells and inhibit tumor growth in animal models of cancer. Additionally, N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methylphenyl)thio]acetamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methylphenyl)thio]acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab with good yield and high purity. N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methylphenyl)thio]acetamide has also been shown to have good bioavailability and can be administered orally or intravenously. However, one limitation of N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methylphenyl)thio]acetamide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in different disease models.

Future Directions

There are several future directions for N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methylphenyl)thio]acetamide research. One area of research is to further elucidate the mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methylphenyl)thio]acetamide. This will help to identify new molecular targets for N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methylphenyl)thio]acetamide and improve its efficacy in different disease models. Another area of research is to study the pharmacokinetics and pharmacodynamics of N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methylphenyl)thio]acetamide in humans. This will help to determine the optimal dose and route of administration for N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methylphenyl)thio]acetamide in clinical trials. Finally, more studies are needed to evaluate the safety and efficacy of N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methylphenyl)thio]acetamide in humans, which will pave the way for its use as a therapeutic agent in the clinic.

Synthesis Methods

The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methylphenyl)thio]acetamide involves the reaction of 2-chloro-5-methylphenol with potassium thioacetate to form 2-(4-chloro-2-methoxy-5-methylphenyl)thioacetate. This compound is then reacted with 4-methylthiophenol in the presence of base to form N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methylphenyl)thio]acetamide. The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methylphenyl)thio]acetamide has been optimized to yield a high purity product with good yield.

Scientific Research Applications

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methylphenyl)thio]acetamide has been shown to possess several biological activities that make it a potential therapeutic agent. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methylphenyl)thio]acetamide has been studied for its potential use in the treatment of various diseases such as arthritis, cancer, and neuropathic pain.

properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2S/c1-11-4-6-13(7-5-11)22-10-17(20)19-15-8-12(2)14(18)9-16(15)21-3/h4-9H,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXIHNKXZLXORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=C(C=C(C(=C2)C)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-methylphenyl)sulfanylacetamide

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